molecular formula C15H12FNO B5558362 N-(3-Fluorophenyl)Cinnamamide

N-(3-Fluorophenyl)Cinnamamide

Cat. No.: B5558362
M. Wt: 241.26 g/mol
InChI Key: SQJXVMSLVGLGQR-MDZDMXLPSA-N
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Description

N-(3-Fluorophenyl)Cinnamamide: is an organic compound that belongs to the cinnamamide family. It is characterized by the presence of a cinnamamide moiety attached to a 3-fluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorophenyl)Cinnamamide typically involves the reaction of 3-fluoroaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(3-Fluorophenyl)Cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3-Fluorophenyl)Cinnamamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel compounds with potential biological activities .

Biology and Medicine: The compound has shown promise in medicinal chemistry research due to its potential as an α-glucosidase inhibitor. This activity makes it a candidate for the development of antidiabetic drugs. Additionally, its structural features allow for the exploration of its anticancer and antimicrobial properties .

Industry: In the materials science field, this compound can be used in the design of new materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance the performance of materials used in electronic devices .

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)Cinnamamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This results in a reduction of postprandial blood glucose levels . The compound’s anticancer activity may involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

  • N-(4-Fluorophenyl)Cinnamamide
  • N-(3-Chlorophenyl)Cinnamamide
  • N-(3-Methylphenyl)Cinnamamide

Comparison: N-(3-Fluorophenyl)Cinnamamide is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This fluorine substitution can influence the compound’s electronic properties and biological activity. Compared to its analogs, this compound may exhibit different levels of potency and selectivity in its biological activities.

Properties

IUPAC Name

(E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-11H,(H,17,18)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJXVMSLVGLGQR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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